N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine
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Overview
Description
N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with an ethyl group, a fluorophenyl sulfanyl group, and a trifluoromethyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine typically involves multi-step organic reactionsThe trifluoromethyl group is often introduced via radical trifluoromethylation, a process that has been extensively studied for its efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with fluorophenyl and trifluoromethyl groups. Examples include:
- 4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine
- N-methyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine .
Uniqueness
N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is unique due to the presence of the ethyl group, which can influence its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
N-ethyl-4-(4-fluorophenyl)sulfanyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3S/c1-2-18-12-19-10(13(15,16)17)7-11(20-12)21-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYJRQSBKJRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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